molecular formula C16H17N3O2S B5716989 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 577790-47-7

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B5716989
CAS No.: 577790-47-7
M. Wt: 315.4 g/mol
InChI Key: YDVYZFFQIARRCX-UHFFFAOYSA-N
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Description

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the ethyl, furyl, methoxybenzyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reagents would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furyl ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium azide, potassium thiocyanate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Azide or thiocyanate derivatives.

Scientific Research Applications

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethyl-3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYZFFQIARRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577790-47-7
Record name 4-ETHYL-3-(2-FURYL)-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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